N-Deethyldorzolamide hydrochloride

Carbonic Anhydrase Isozymes Erythrocyte Binding Drug Metabolism

QC laboratories validating stability-indicating methods for dorzolamide require an accurately characterized N-deethyl impurity standard. Substitution with an incorrect reference compound invalidates method validation and compromises ANDA/NDA regulatory submissions. • Official Dorzolamide EP Impurity D / USP Related Compound D reference standard with full pharmacopeial traceability for AMV and commercial batch release • Distinct CA-I over CA-II binding preference and >4-month erythrocyte half-life - essential for designing bioequivalence and long-term stability studies • Supplied with comprehensive characterization data (CoA, MS, HPLC) for immediate integration into GMP QC workflows

Molecular Formula C8H12N2O4S3·HCl
Molecular Weight 332.9 g/mol
CAS No. 164455-27-0
Cat. No. B194996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Deethyldorzolamide hydrochloride
CAS164455-27-0
Synonyms(4S-trans)-4-amino-5,6-dihydro-6-methyl-4H-Thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide Monohydrochloride
Molecular FormulaC8H12N2O4S3·HCl
Molecular Weight332.9 g/mol
Structural Identifiers
SMILESCC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.Cl
InChIInChI=1S/C8H12N2O4S3.ClH/c1-4-2-6(9)5-3-7(17(10,13)14)15-8(5)16(4,11)12;/h3-4,6H,2,9H2,1H3,(H2,10,13,14);1H/t4-,6-;/m0./s1
InChIKeyVZLLBYYSCGNPPR-DPIOYBAHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Deethyldorzolamide Hydrochloride (CAS 164455-27-0): Baseline Profile for Scientific Sourcing


N-Deethyldorzolamide hydrochloride is the principal N-deethylated metabolite of the clinical carbonic anhydrase (CA) inhibitor dorzolamide, which is used topically for glaucoma management [1]. This compound, chemically designated as (4S,6S)-4-amino-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride, is also recognized in regulatory contexts as Dorzolamide EP Impurity D and Dorzolamide USP Related Compound D . Unlike its parent drug, N-deethyldorzolamide displays a distinct binding profile, exhibiting preferential affinity for carbonic anhydrase I (CA-I) over carbonic anhydrase II (CA-II) [2], and exhibits an extended elimination half-life of greater than four months from erythrocytes [3].

Why N-Deethyldorzolamide Hydrochloride Cannot Be Substituted by Other Carbonic Anhydrase Inhibitors


Interchanging N-deethyldorzolamide hydrochloride with the parent drug dorzolamide or other carbonic anhydrase inhibitors—such as acetazolamide, brinzolamide, or methazolamide—introduces significant scientific and regulatory risks due to fundamental differences in isozyme selectivity, erythrocyte binding kinetics, and elimination half-life [1][2]. Specifically, N-deethyldorzolamide exhibits a unique binding preference for CA-I over CA-II, a characteristic that contrasts with the CA-II selectivity of dorzolamide [3]. Moreover, its accumulation in erythrocytes and protracted half-life (>4 months) differ markedly from other CA inhibitors, directly impacting the design and interpretation of pharmacokinetic and drug-drug interaction studies [4]. In analytical quality control and regulatory submissions, substitution with an incorrect impurity standard can invalidate method validation and compromise the accuracy of stability-indicating assays [5].

Quantitative Differentiation of N-Deethyldorzolamide Hydrochloride Against Comparators


Distinct Isozyme Binding Affinity: Preferential CA-I Binding vs. Parent Drug's CA-II Selectivity

In human erythrocytes in vitro, dorzolamide exhibits high-affinity binding to carbonic anhydrase II (CA-II) with a dissociation constant (Kd) of 0.0011 µM (1.1 nM) and low-affinity binding to CA-I (Kd = 2.8 µM) [1]. In contrast, the N-deethylated metabolite binds primarily to CA-I, as evidenced by competitive inhibition experiments where the metabolite's binding to CA-I and CA-II was inhibited by dorzolamide [1]. In each other's presence, most dorzolamide occupies CA-II sites while the N-deethylated metabolite predominantly occupies CA-I sites [1]. This shift in isozyme preference is critical: the parent drug inhibits CA-II with an IC50 of 0.18 nM, whereas the metabolite inhibits CA-II with an IC50 of 0.5 nM—a 2.8-fold reduction in potency against the therapeutic target [2].

Carbonic Anhydrase Isozymes Erythrocyte Binding Drug Metabolism

Slower Erythrocyte Uptake Kinetics: Prolonged Equilibration vs. Rapid Parent Drug Sequestration

The rate of uptake into human erythrocytes differs markedly between the two compounds. Dorzolamide is rapidly sequestered by erythrocytes, whereas N-deethyldorzolamide exhibits significantly slower uptake [1]. When 20 µM of each compound was incubated with human erythrocytes, 98% of dorzolamide was taken up by the cells compared to 99.7% uptake for N-deethyldorzolamide at the same concentration [1]. At a higher concentration of 200 µM, uptake decreased to 71% for dorzolamide and 75% for N-deethyldorzolamide, reflecting saturable binding to intraerythrocytic carbonic anhydrase [1]. The slower equilibration of the metabolite has direct pharmacokinetic consequences: in human subjects, steady-state concentrations of dorzolamide are achieved within 4 weeks, whereas N-deethyldorzolamide requires 13–14 weeks to reach steady state [2].

Erythrocyte Uptake Pharmacokinetics In Vitro Binding

Extended Erythrocyte Residence and Elimination Half-Life: >4 Months vs. Parent Drug

Both dorzolamide and its N-deethylated metabolite accumulate in erythrocytes and exhibit prolonged elimination half-lives exceeding four months [1]. However, the magnitude of accumulation differs: after chronic dosing, erythrocytes contain approximately 5 µM of the N-desethyl metabolite, compared to higher concentrations of the parent drug [2]. This accumulation reflects the metabolite's binding to CA-I, which is present in erythrocytes at approximately 10-fold higher concentrations than CA-II [3]. Critically, the metabolite persists in erythrocytes and is excreted renally alongside unchanged dorzolamide, contributing approximately 20% of the total drug-related material excreted [2]. For context, alternative carbonic anhydrase inhibitors such as acetazolamide have significantly shorter elimination half-lives (approximately 4–10 hours) and do not exhibit comparable erythrocyte sequestration [4].

Pharmacokinetics Half-Life Erythrocyte Accumulation

Metabolite-Drug Displacement Interaction: Altered Pharmacokinetics via CA-II Binding Site Competition

N-Deethyldorzolamide actively displaces dorzolamide from CA-II binding sites within erythrocytes, a phenomenon that significantly alters the parent drug's pharmacokinetic profile [1]. In rat studies, this displacement interaction contributed to a more than 100-fold increase in time-averaged blood clearance over a dose range of 0.5 to 25 mg/kg, and was responsible for a paradoxical 52% decrease in the area under the blood concentration-time curve (AUC) as the dose increased [1]. Ex vivo and in vitro equilibrium assessments confirmed that metabolite displacement of dorzolamide from erythrocyte enzyme binding sites occurs at pharmacologically relevant concentrations [1]. This competitive displacement mechanism is not observed with other carbonic anhydrase inhibitor metabolites, such as the inactive N-deethylated metabolite of brinzolamide [2], making N-deethyldorzolamide uniquely relevant for studying nonlinear pharmacokinetics and intra-erythrocyte binding dynamics.

Drug-Drug Interaction Erythrocyte Distribution Pharmacokinetic Modeling

Priority Application Scenarios for N-Deethyldorzolamide Hydrochloride


Reference Standard for Dorzolamide Impurity Profiling in ANDA Submissions

N-Deethyldorzolamide hydrochloride is officially designated as Dorzolamide EP Impurity D and USP Related Compound D [1]. It is required as a reference standard for method development, method validation (AMV), and quality control (QC) during the commercial production of dorzolamide drug substances and products [2]. Its use ensures that analytical methods can accurately detect and quantify this specific N-deethylated metabolite, which is a known impurity that accumulates in erythrocytes and has a half-life exceeding four months [3].

Investigating CA-I Selective Inhibition and Off-Target Pharmacology

Because N-deethyldorzolamide preferentially binds to carbonic anhydrase I (CA-I) rather than CA-II [1], it serves as a valuable tool compound for dissecting the physiological and pharmacological roles of CA-I. Researchers studying the differential contribution of CA isozymes to aqueous humor dynamics, erythrocyte function, or systemic side effects can use this compound to probe CA-I-mediated effects independent of CA-II inhibition [1][4].

Pharmacokinetic Studies of Dorzolamide and Its Metabolite-Drug Interactions

The active displacement of dorzolamide from erythrocyte CA-II binding sites by N-deethyldorzolamide results in nonlinear pharmacokinetics, including a 52% decrease in AUC at higher doses and a >100-fold increase in blood clearance [5]. Quantitative bioanalytical methods that include this metabolite as a calibrated analyte are essential for accurately characterizing systemic exposure, designing bioequivalence studies, and interpreting toxicokinetic data in preclinical and clinical development [5].

Stability-Indicating Assays and Long-Term Accumulation Studies

Given its prolonged elimination half-life (>4 months) and accumulation in erythrocytes to concentrations of approximately 5 µM at steady state [2][3], N-deethyldorzolamide is a critical marker for long-term stability studies of dorzolamide formulations. Its detection in biological matrices also supports doping control analyses, as carbonic anhydrase inhibitors are prohibited by the World Anti-Doping Agency [6].

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